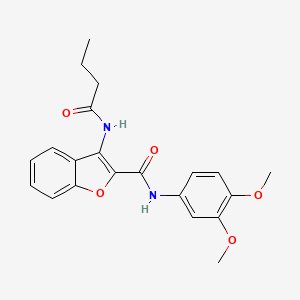

3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(butanoylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-4-7-18(24)23-19-14-8-5-6-9-15(14)28-20(19)21(25)22-13-10-11-16(26-2)17(12-13)27-3/h5-6,8-12H,4,7H2,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWGYQNIUAJBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and a suitable halogenated compound.

Introduction of the Butyramido Group: This step involves the reaction of the benzofuran core with butyric anhydride or butyric acid in the presence of a catalyst.

Attachment of the Dimethoxyphenyl Group: This can be done through a substitution reaction using a dimethoxyphenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Key Observations:

- Butyramido vs. Chloroacetamido: The butyramido group in the target compound introduces a longer alkyl chain compared to the chloroacetamido derivative . The chloro substituent in the latter may confer reactivity in nucleophilic substitution reactions.

- Carboxamide vs. Methanone: Replacement of the carboxamide with a ketone (methanone) in CAS 733790-97-1 eliminates hydrogen-bonding capacity, which could reduce target affinity in enzyme inhibition.

- Piperazine Substitution : The piperazine ring in CAS 183288-46-2 introduces basicity and conformational flexibility, often utilized to enhance solubility or modulate receptor interactions.

Biological Activity

3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound with a complex structure that includes a benzofuran core, a butyramido group, and a methoxy-substituted phenyl group. This unique combination of functional groups suggests potential for diverse biological activities, making it an interesting subject for medicinal chemistry research.

Structural Overview

The compound can be described as follows:

- Chemical Formula : C18H20N2O4

- IUPAC Name : this compound

- Structural Features :

- Benzofuran core

- Butyramido substituent

- Methoxy groups on the phenyl ring

Biological Activities

Research into the biological activities of benzofuran derivatives has revealed several promising effects:

- Antitumor Activity : Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. The presence of the methoxy group may enhance interaction with biological targets, potentially leading to increased cytotoxicity against various cancer cell lines.

- Antibacterial Properties : Studies indicate that benzofuran derivatives exhibit antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Neuroprotective Effects : Some benzofuran compounds have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial survival.

- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antibacterial | Disruption of bacterial cell membranes | |

| Neuroprotective | Protection against neuronal damage |

Case Study Example

In a recent study evaluating the cytotoxic effects of various benzofuran derivatives on cancer cell lines, this compound was found to exhibit significant activity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents. The study highlighted the importance of the methoxy groups in enhancing the compound's interaction with target proteins involved in cell cycle regulation.

Future Directions

Given its promising biological profile, further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate which specific functional groups contribute most significantly to its biological activities.

- In Vivo Studies : Animal models will be crucial for assessing the therapeutic potential and safety profile of this compound.

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound will aid in its development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, starting with benzofuran-2-carboxylic acid derivatives. Key steps include:

- Amide coupling : Using reagents like EDC/HOBt or DCC to attach the butyramido and 3,4-dimethoxyphenyl groups .

- Functional group protection : Methoxy groups may require protection (e.g., with acetyl) during reactive steps .

- Purification : Column chromatography or preparative HPLC ensures purity (>95%), with characterization via /-NMR and LC-MS .

Q. How is the structural integrity of this compound validated in experimental settings?

- Spectroscopic analysis : -NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z ~437.18) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for SAR studies .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM .

- Solubility assessment : Measure logP via shake-flask method to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

- Catalysis : Pd-catalyzed C-H activation for regioselective functionalization of the benzofuran core .

- Process intensification : Continuous flow reactors reduce side reactions and improve heat transfer .

Q. What computational strategies are used to predict the compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, EGFR) using PDB structures .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, highlighting key residue interactions .

- QSAR modeling : Correlates substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity .

Q. How should contradictory data in biological assays be resolved?

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM) and include positive controls (e.g., doxorubicin) .

- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation masking true activity .

Q. What strategies enhance selectivity for specific molecular targets?

- Bioisosteric replacement : Substitute the 3,4-dimethoxyphenyl group with a 3,4-dihydroxyphenyl moiety to modulate hydrogen bonding .

- Proteolytic stability : Introduce fluorine atoms at meta positions to reduce metabolic cleavage .

- Co-crystallization studies : Resolve target-ligand structures to guide rational design .

Q. How are in vivo pharmacokinetic properties evaluated for this compound?

- ADME profiling :

- Absorption : Caco-2 cell monolayer assays predict intestinal permeability .

- Distribution : Plasma protein binding (e.g., >90% binding in rodent serum) .

- Excretion : Radiolabeled studies in Sprague-Dawley rats quantify fecal vs. renal clearance .

- Toxicity screening : Acute toxicity (LD) and genotoxicity (Ames test) .

Methodological Notes

- Data interpretation : Use Shapiro-Wilk tests for normality and ANOVA for dose-response comparisons (α = 0.05) .

- Contradictory results : Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Ethical compliance : Adhere to OECD guidelines for in vivo studies (e.g., ARRIVE 2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.